

4-(2-Octylamino)diphenylamine molecular structure and weight

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Compound of Interest

Compound Name: 4-(2-Octylamino)diphenylamine

Cat. No.: B171053

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An In-depth Technical Guide to 4-(2-Octylamino)diphenylamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and toxicological evaluation of **4-(2-Octylamino)diphenylamine**, a compound of interest for researchers, scientists, and professionals in drug development and industrial chemistry.

Molecular Structure and Chemical Identity

4-(2-Octylamino)diphenylamine, also known by its synonyms N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, MHPPD, and 8-PPD, is an aromatic amine.[1][2][3] Its structure consists of a diphenylamine core functionalized with a 2-octylamino group at the para position of one of the phenyl rings.

The key identifiers and structural details of the molecule are summarized below.



Identifier	Value	
Molecular Formula	C20H28N2[1][2][4][5][6]	
Molecular Weight	296.45 g/mol [4][5][6]	
CAS Number	15233-47-3[1][2][3][4][5][6]	
SMILES	CC(CCCCC)NC1=CC=C(NC2=CC=CC=C2)C =C1[1]	
InChI	InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)21-19- 13-15-20(16-14-19)22-18-11-8-6-9-12-18/h6,8- 9,11-17,21-22H,3-5,7,10H2,1-2H3[1][2]	

Physicochemical and Toxicological Properties

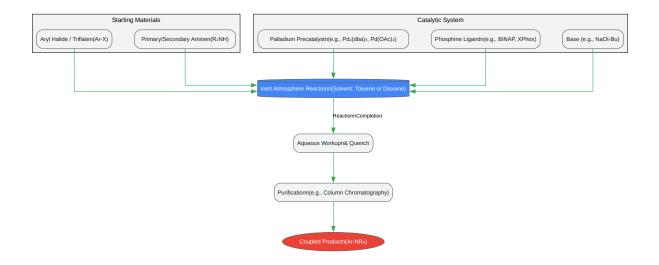
4-(2-Octylamino)diphenylamine is primarily used as an aromatic amine antioxidant, notably as an additive in rubber formulations.[1][4][5] Its physical and chemical properties are detailed in the table below. The compound is recognized for its potential to induce skin sensitization and exhibits aquatic toxicity.

Property	Value	Source
Physical State	Liquid	[3][7]
Boiling Point	443.3 ± 28.0 °C (Predicted)	[4][5]
Density	1.00 g/cm ³	[4][5]
Refractive Index	1.5830 to 1.5870	[4][5]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)	[1][4]
Soluble in Ethanol (≥10 mg/mL)	[1]	
Toxicity (V. fischeri)	IC ₅₀ = 0.68 mg/mL	[1][4][5]
Toxicological Effect	Induces skin sensitization and contact dermatitis.	[1][4][5]



Synthesis Pathway: A Conceptual Workflow

While a specific, detailed synthesis protocol for **4-(2-Octylamino)diphenylamine** is not readily available in the literature, a plausible and efficient synthetic route is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[3][4][6] The following diagram illustrates a generalized workflow for this reaction, which is applicable to the synthesis of diarylamines like the title compound.



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Caption: Conceptual workflow for Buchwald-Hartwig amination.

Experimental Protocols

This section details the methodologies for key toxicological assays cited for **4-(2-Octylamino)diphenylamine**.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

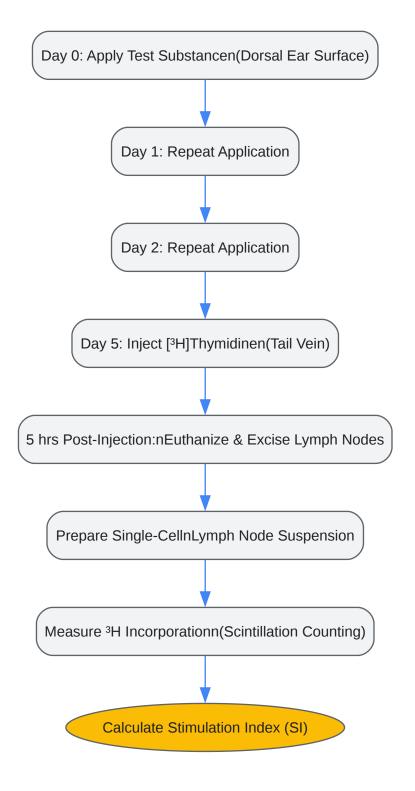
The LLNA is the standard method for assessing the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application.[8][9]

Protocol Overview:

- Animal Model: Typically, CBA/J mice are used.[8]
- Dose Preparation: The test substance is dissolved in a suitable vehicle, often a 4:1 mixture
 of acetone and olive oil. At least three concentrations are prepared.[10]
- Application: A defined volume of the test material or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.[1]
- Proliferation Measurement: On day five, mice are injected intravenously with [³H]-methyl thymidine. After five hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[1][8]
- Sample Processing: Single-cell suspensions of lymph node cells are prepared for each mouse. The cells are washed and DNA is precipitated.[1]
- Data Analysis: The incorporation of [3H]-methyl thymidine is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[8]

The following diagram illustrates the experimental workflow of the LLNA.





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Caption: Experimental workflow for the Murine Local Lymph Node Assay.



Aquatic Toxicity: Vibrio fischeri Bioluminescence Inhibition Assay

This assay is a rapid and cost-effective method for assessing the acute toxicity of a substance in an aquatic environment. It utilizes the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), whose natural light emission is inhibited in the presence of toxic substances.[11] The degree of light reduction correlates with the toxicity of the sample.

Protocol Overview:

- Reagent Preparation: Freeze-dried V. fischeri are rehydrated in an ice-cold, saline solution (typically 2% NaCl) according to standard protocols (e.g., ISO 11348-3).[11][12][13]
- Sample Preparation: The test compound is dissolved in a suitable solvent and a dilution series is prepared in the saline solution. A control sample contains only the saline solution.
 [13]
- Incubation: The bacterial suspension is added to each dilution of the test sample and the control. The mixture is incubated at a controlled temperature (e.g., 15°C) for a specified duration (typically 5 to 30 minutes).[11][13]
- Measurement: The luminescence of each sample is measured using a luminometer.
- Data Analysis: The inhibition of light emission is calculated for each concentration relative to the control. The EC₅₀ (the concentration that causes a 50% reduction in luminescence) is then determined through statistical analysis.[11] This value serves as a key indicator of the substance's acute aquatic toxicity.[14]

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